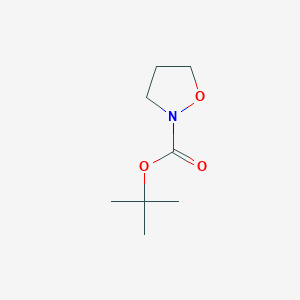

tert-Butyl isoxazolidine-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1201221-84-2 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

tert-butyl 1,2-oxazolidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-5-4-6-11-9/h4-6H2,1-3H3 |

InChI Key |

HDULXEDSECOGMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for Isoxazolidine 2 Carboxylates

1,3-Dipolar Cycloaddition Strategies

The cornerstone of isoxazolidine (B1194047) synthesis lies in the [3+2] cycloaddition reaction, a process that efficiently constructs the five-membered heterocyclic ring. This strategy involves the reaction of a 1,3-dipole with a dipolarophile, leading to a cycloadduct with a high degree of atom economy.

Nitrone-Olefin Cycloadditions for Isoxazolidine Ring Formation

The reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) is a widely utilized method for the synthesis of isoxazolidines. wikipedia.org This concerted, pericyclic reaction forms a new C-C and a new C-O bond, establishing the core isoxazolidine framework. wikipedia.org The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the orientation of the addition. wikipedia.org For electron-poor olefins, the interaction between the nitrone's HOMO and the olefin's LUMO is dominant, favoring the formation of 4-substituted isoxazolidines. wikipedia.org Conversely, with electron-rich olefins, the HOMO of the dipolarophile and the LUMO of the nitrone are the key interacting orbitals, leading to 5-substituted isoxazolidines. wikipedia.org

The versatility of the nitrone-olefin cycloaddition is enhanced by the variety of methods available for generating the nitrone dipole. A common approach involves the condensation of aldehydes with N-substituted hydroxylamines. For instance, nitrones can be formed in aqueous media through the reaction of aldehydes with phenyl hydroxylamine, a process that can be facilitated by surfactants. acs.orgacs.org

Another strategy involves the reaction of nitrosoarenes with iodonium ylides, which generates nitrones in situ for subsequent cycloaddition with olefins. organic-chemistry.org This method proceeds without the need for catalysts or additives. organic-chemistry.org Additionally, a one-pot, three-component reaction has been developed where nitrone intermediates are formed from malonic acid derivatives and nitrosoarenes, promoted by N-Bromosuccinimide (NBS) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netacs.org

| Precursor 1 | Precursor 2 | Reagents/Conditions | Nitrone Generation Method |

| Aldehydes | N-methylhydroxylamine hydrochloride | Condensation | Standard condensation reaction |

| Nitrosoarenes | Iodonium ylides | Catalyst and additive-free | In situ generation |

| Malonic acid derivatives | Nitrosoarenes | NBS, DBU | In situ generation in a one-pot reaction |

A wide array of olefinic dipolarophiles can be employed in these cycloaddition reactions, leading to a diverse range of substituted isoxazolidines. Examples of commonly used olefins include:

Diethyl maleate: This electron-deficient alkene reacts with nitrones to form highly functionalized isoxazolidines. researchgate.netscielo.org.mx

Dihydrofuran derivatives: Cyclic olefins such as α-N-substituted furan derivatives serve as effective dipolarophiles, leading to the formation of spiro isoxazolidines. tandfonline.com

N-acryloyl-1,3-oxazolidin-2-one: This class of dipolarophiles, along with other N-vinylamides, has been successfully used in cycloaddition reactions. acs.orgacs.org

Malonic acid derivatives: These compounds can participate in one-pot, three-component reactions to yield highly functionalized isoxazolidine derivatives. researchgate.netacs.org

Allenes: The use of allenes as dipolarophiles introduces further structural diversity into the resulting isoxazolidine products.

The choice of dipolarophile plays a crucial role in determining the substitution pattern and stereochemistry of the final product. nih.gov

The efficiency and stereoselectivity of nitrone-olefin cycloadditions can be significantly enhanced through the use of catalysts. Chiral Lewis acids, in particular, have been instrumental in the development of asymmetric cycloaddition reactions.

Chiral Ti(IV) catalysts , for example, have been successfully employed in the asymmetric 1,3-dipolar cycloaddition of nitrones with acrolein, yielding endo cycloadducts with high enantioselectivities. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com These catalysts, such as the bis-Ti(IV) oxide (S,S)-1 catalyst, have demonstrated high yields and enantioselectivities in producing optically active isoxazolidines. organic-chemistry.org

A DBU/NBS-mediated approach has been established for a one-pot, three-component cycloaddition of malonic acid derivatives, nitrosoarenes, and alkenes. researchgate.netacs.org This method provides direct access to highly functionalized isoxazolidines with excellent regio- and diastereoselectivities under mild conditions. researchgate.netacs.org The key steps involve the NBS-mediated formation of bromomalonic acid derivatives and the DBU-promoted synthesis of nitrone intermediates. researchgate.netacs.org

| Catalyst System | Reaction Type | Key Features |

| Chiral Ti(IV) catalysts | Asymmetric 1,3-dipolar cycloaddition | High to excellent enantioselectivities, formation of endo cycloadducts. organic-chemistry.orgthieme-connect.com |

| DBU/NBS | One-pot, three-component cycloaddition | Good to excellent yields, broad functional group tolerance, excellent regio- and diastereoselectivities. researchgate.netacs.org |

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. In the context of isoxazolidine synthesis, this has led to the exploration of green chemistry protocols that minimize waste and the use of hazardous solvents.

Solvent-free conditions: Performing 1,3-dipolar cycloadditions of nitrones under solvent-free conditions has proven to be highly effective. acs.orgacs.orgmdpi.com This approach often leads to higher conversions, shorter reaction times, and a reduction in degradation byproducts. acs.orgacs.org

Aqueous media: Water has been explored as a reaction medium for nitrone formation and subsequent cycloaddition in a single pot. acs.orgacs.orgclockss.org The use of surfactants can facilitate the reaction in an aqueous environment, offering an environmentally benign system. acs.orgacs.org The hydrophobic effect in water can also lead to an increase in reaction rates. clockss.org

Microwave irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. tandfonline.combeilstein-archives.orgtandfonline.com In the synthesis of isoxazolidines, microwave irradiation can significantly shorten reaction times compared to conventional heating methods, often leading to excellent yields. tandfonline.com This technique is considered an important approach towards "Green Chemistry". tandfonline.com

| Green Chemistry Protocol | Advantages |

| Solvent-free conditions | High conversion, shortened reaction time, minimized degradation products. acs.orgacs.org |

| Aqueous media | Environmentally benign, potential for increased reaction rates. acs.orgacs.orgclockss.org |

| Microwave irradiation | Significantly shortened reaction times, excellent yields. tandfonline.combeilstein-archives.orgtandfonline.com |

Nitrile Oxide-Alkene/Alkyne Cycloadditions for Isoxazoline (B3343090)/Isoxazolidine Precursors

An alternative and equally important strategy for the synthesis of related five-membered heterocycles involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. mdpi.comresearchgate.net This reaction leads to the formation of isoxazolines and isoxazoles, respectively, which can serve as valuable precursors to isoxazolidines. tandfonline.comtandfonline.com

Nitrile oxides are typically generated in situ from various precursors, with the oxidation of aldoximes being a common method. tandfonline.comtandfonline.comnih.gov Reagents such as Oxone® can be used for this transformation. tandfonline.comtandfonline.com The subsequent cycloaddition with a dipolarophile is a powerful tool for constructing the isoxazoline ring. mdpi.com This methodology has been successfully applied in solvent-free mechanochemical conditions, further highlighting its alignment with green chemistry principles. tandfonline.comtandfonline.com The resulting isoxazolines can then be subjected to reduction or other transformations to yield the desired isoxazolidine structures.

Generation of Nitrile Oxides

Nitrile oxides are highly reactive intermediates that are typically generated in situ from various precursors to prevent their dimerization. mdpi.comresearchgate.net

From Aldoximes via Hypervalent Iodine Species : A prominent method for generating nitrile oxides involves the oxidation of aldoximes. researchgate.net Hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (HTIB), commonly known as Koser's reagent, are particularly effective for this transformation. organic-chemistry.orgresearchgate.net This approach is valued for its operational simplicity and mild reaction conditions, proceeding at room temperature without the need for metal catalysts or strong bases. organic-chemistry.orgresearchgate.net Iodobenzene diacetate (DIB) in methanol with a catalytic amount of trifluoroacetic acid (TFA) also efficiently oxidizes aldoximes to nitrile oxides. organic-chemistry.org These metal- and base-free methods represent a green alternative for constructing isoxazoline scaffolds. organic-chemistry.org

From Primary Nitro Compounds : Primary nitroalkanes serve as effective precursors for nitrile oxides. researchgate.net The transformation can be achieved through dehydration, for instance, by using phenyl isocyanate, which removes a water molecule to yield the nitrile oxide, along with aniline and carbon dioxide as byproducts. chemtube3d.com This method is a classical and reliable route for accessing nitrile oxides for subsequent cycloaddition reactions. researchgate.netrsc.org

From Methyl Ketones with tert-Butyl Nitrite : A novel, metal-free approach involves the reaction of methyl ketones with tert-butyl nitrite (TBN). organic-chemistry.orgnih.gov This process proceeds via a Csp³-H bond functionalization, initiated by a radical pathway, to generate an acyl nitrile oxide intermediate. organic-chemistry.orgnih.govnih.gov This method is significant as it expands the range of accessible starting materials for isoxazole and isoxazoline synthesis. organic-chemistry.org

Reactivity with Varied Alkene and Alkyne Dipolarophiles

Once generated, nitrile oxides readily undergo [3+2] cycloaddition reactions with a wide array of dipolarophiles, primarily alkenes and alkynes, to form isoxazoline and isoxazole rings, respectively. mdpi.comresearchgate.netresearchgate.net The reaction's versatility is demonstrated by its compatibility with various functional groups on both the nitrile oxide precursor and the dipolarophile. organic-chemistry.orgorganic-chemistry.org For example, nitrile oxides generated from aldoximes using Koser's reagent react efficiently with dipolarophiles like maleimides, styrene, and acrylonitrile to produce structurally diverse isoxazolines in good to excellent yields. organic-chemistry.orgresearchgate.net Similarly, acyl nitrile oxides generated from methyl ketones and TBN readily react with a range of alkenes and alkynes. organic-chemistry.org The regioselectivity of these cycloadditions, which dictates the substitution pattern on the resulting heterocyclic ring, is influenced by both steric and electronic factors of the reactants and can often be predicted by Frontier Molecular Orbital (FMO) theory. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

| Nitrile Oxide Precursor | Dipolarophile | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Aldoxime | N-Phenylmaleimide | Koser's Reagent, Et₂O, rt | 3-Aryl-isoxazoline | up to 95% | organic-chemistry.org |

| Aryl Aldoxime | Styrene | Koser's Reagent, Et₂O, rt | 3-Aryl-5-phenyl-isoxazoline | up to 94% | organic-chemistry.org |

| Acetophenone | Phenylacetylene | TBN, DMSO, 80 °C | 3-Benzoyl-5-phenyl-isoxazole | 72% | organic-chemistry.org |

| Acetophenone | Styrene | TBN, DMSO, 80 °C | 3-Benzoyl-5-phenyl-isoxazoline | 65% | organic-chemistry.org |

Catalytic Modulations

The efficiency and selectivity of isoxazolidine synthesis can be significantly enhanced through catalysis.

Sc(OTf)₃ : Scandium triflate (Sc(OTf)₃) is a Lewis acid catalyst that has been shown to effectively promote [3+2] cycloaddition reactions. thieme-connect.com It has been utilized in the domino synthesis of isoxazolines from alkenes, where it catalyzes the sequential construction of multiple bonds. researchgate.net The use of Sc(OTf)₃ can lead to high diastereoselectivity, enabling the synthesis of highly functionalized isoxazolidines with multiple contiguous chiral centers. thieme-connect.comresearchgate.net

Metal-Free Methodologies : There is a growing emphasis on developing synthetic methods that avoid the use of metals to enhance sustainability. rsc.orgresearchgate.net The generation of nitrile oxides from aldoximes using Koser's reagent is a prime example of a metal- and base-free approach. organic-chemistry.orgresearchgate.net Additionally, the synthesis of isoxazoles and isoxazolines from methyl ketones and TBN proceeds without any metal catalyst. organic-chemistry.orgnih.gov These methods offer the advantages of being environmentally benign, operationally simple, and often avoiding toxic byproducts. organic-chemistry.orgorganic-chemistry.org

TEMPO-Mediated Reactions : 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) is a stable radical that can act as a catalyst or initiator in various oxidative reactions. nih.govchem-station.com In the context of isoxazoline synthesis, TEMPO has been used as a radical initiator to achieve the selective synthesis of isoxazolines, 5-hydroxy-2-isoxazolines, and isoxazoles from the same oxime starting material by varying the oxidant. nih.gov The reaction proceeds through a 1,5-hydrogen atom transfer (HAT) process. nih.gov Copper(II) acetate can also catalyze the oxidation of certain substrates by TEMPO under mild conditions. nih.gov

Alternative Cyclization and Annulation Reaction Pathways

Beyond the classic nitrile oxide cycloaddition, other strategies exist for the construction of the isoxazolidine core.

Oxidative Heterocyclization Processes

These processes involve the formation of the heterocyclic ring through an oxidative cyclization event.

A facile and highly efficient method for synthesizing isoxazoles and isoxazolines involves the oxidative heterocyclization of commercially available amines with alkynes or alkenes, using tert-butyl nitrite (TBN). organic-chemistry.org This reaction is notable for its operational simplicity, mild conditions, and broad functional group tolerance. organic-chemistry.org TBN acts as the oxidant and provides the necessary nitrogen and oxygen atoms for the ring formation in a domino reaction sequence. researchgate.net This approach represents a powerful tool for the direct synthesis of isoxazolines from simple, readily available starting materials. researchgate.netorganic-chemistry.org

Iminoxyl Radical-Promoted Cyclization Approaches

The formation of isoxazolidines through iminoxyl radical intermediates is a powerful strategy that leverages the reactivity of these transient species. Iminoxyl radicals, generated from the oxidation of precursor oximes, can undergo intramolecular cyclization, leading to the formation of the isoxazolidine ring. This approach is particularly useful for the synthesis of complex polycyclic structures.

The generation of iminoxyl radicals can be achieved through various oxidative methods. nih.govbeilstein-journals.org Once formed, the iminoxyl radical can participate in intramolecular hydrogen atom transfer (HAT) or addition to a carbon-carbon double bond. nih.govrsc.org For instance, the reaction of an oxime with a suitable oxidant can generate an iminoxyl radical, which then undergoes a 1,5-HAT to give a carbon-centered radical. nih.gov This radical can then be trapped to form a new C-O bond, completing the cyclization to an isoxazoline, a related heterocyclic structure. nih.govrsc.org

A convenient microwave-assisted method for the synthesis of isoxazoline-functionalized isoquinolines has been described, which proceeds via an n-Bu4NI (TBAI) catalyzed radical cascade cyclization of vinyl isocyanides with β,γ-unsaturated ketoximes. nih.gov This reaction is proposed to proceed through an iminoxyl radical intermediate. nih.gov

| Reactants | Catalyst/Reagent | Conditions | Product | Yield |

| Vinyl isocyanide, β,γ-Unsaturated ketoxime | n-Bu4NI (TBAI) | Microwave | Isoxazoline-functionalized isoquinoline | Good to excellent |

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a highly efficient approach for the construction of the isoxazolidine ring system, offering advantages in terms of atom economy and stereocontrol.

Oxa-Michael Cyclization of β,β-Diarylated α,β-Unsaturated Ketoximes

An efficient method for the synthesis of densely arene-substituted 2-isoxazolines bearing a quaternary center involves the K2CO3-mediated intramolecular oxa-Michael cyclization of β,β-diarylated α,β-unsaturated ketoximes. thieme-connect.comorganic-chemistry.org This methodology provides access to arene-rich 2-isoxazoline derivatives in excellent yields through an operationally simple procedure. thieme-connect.comorganic-chemistry.org The reaction is typically performed at elevated temperatures in a polar aprotic solvent like DMF. organic-chemistry.org Deuterium-scrambling experiments suggest the involvement of a carbanion intermediate in the reaction pathway. organic-chemistry.org

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

| β,β-Diarylated α,β-unsaturated ketoxime | K2CO3 | DMF | 140 | up to 96 |

Palladium-Catalyzed Intramolecular O-Allylations of Ketoximes

Palladium catalysis offers a versatile platform for the synthesis of isoxazolines through intramolecular O-allylation of ketoximes. acs.orgorganic-chemistry.org This method allows for the efficient construction of 5-vinyl-2-isoxazolines. acs.orgorganic-chemistry.org The reaction can proceed through two distinct mechanistic pathways: a Pd(0)-catalyzed process involving π-allyl formation via leaving group ionization, or a Pd(II)-catalyzed allylic C-H activation followed by intramolecular nucleophilic attack of the oxime oxygen. acs.orgorganic-chemistry.org This approach is valued for its mild reaction conditions and broad substrate scope. organic-chemistry.org

Optimization studies have shown that for the leaving group ionization pathway, Pd(PPh3)4 with K2CO3 as a base in DMF provides excellent yields. organic-chemistry.org For the allylic C–H activation route, Pd(OAc)2 with Ag2CO3 in DCE has been found to be effective. organic-chemistry.org

| Catalyst System | Base/Additive | Solvent | Reaction Pathway | Product |

| Pd(PPh3)4 | K2CO3 | DMF | π-Allyl formation | 5-Vinyl-2-isoxazoline |

| Pd(OAc)2 | Ag2CO3 | DCE | Allylic C-H activation | 5-Vinyl-2-isoxazoline |

Multi-Component and Domino Reaction Sequences

Multi-component and domino reactions provide a highly convergent and efficient means of assembling complex molecules like isoxazolidines from simple starting materials in a single operation.

Three-Component Reactions Involving Diazo Compounds, Nitrosoarenes, and Alkenes (KOAc-catalyzed)

A direct and highly efficient one-pot, three-component reaction for the synthesis of functionalized isoxazolidines involves the potassium acetate (KOAc)-catalyzed 1,3-dipolar cycloaddition of readily accessible diazo compounds, nitrosoarenes, and alkenes. organic-chemistry.orgnih.govacs.org This method is notable for its use of a cheap and readily available catalyst, excellent functional group compatibility, broad substrate scope, and high chemo-, regio-, and diastereoselectivities. organic-chemistry.orgacs.org The reaction is typically carried out under mild conditions, with optimized conditions using 5 mol% KOAc in dichloroethane (DCE) at 50°C, achieving yields of up to 99%. organic-chemistry.org The proposed mechanism suggests that KOAc activates the diazo compound, facilitating the formation of a nitrone intermediate, which then undergoes a 1,3-dipolar cycloaddition with the alkene. organic-chemistry.orgacs.org

| Diazo Compound | Nitrosoarene | Alkene | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| α-Diazo esters | Nitrosoarenes | Various alkenes | KOAc (5 mol%) | DCE | 50 | up to 99 |

Cross-Coupling Reactions of Copper Carbenes and Nitroso Radicals

An innovative approach to isoxazolines involves the cross-coupling of copper carbenes and nitroso radicals. organic-chemistry.orgfigshare.comacs.org This radical-carbene coupling reaction (RCC reaction) allows for the construction of C-C, C-O, and C=N bonds in a one-pot process to furnish various isoxazolines. organic-chemistry.orgfigshare.comacs.org The reaction utilizes copper-based carbene intermediates and nitroso radicals generated in situ from tert-butyl nitrite (tBuONO). organic-chemistry.org This method is characterized by its mild reaction conditions and wide substrate scope. organic-chemistry.orgacs.org The optimized conditions often involve the use of Cu(OAc)2·H2O and DABCO to achieve high yields. organic-chemistry.org A proposed mechanism involves the formation of nitrile oxide intermediates, which then undergo 1,3-dipolar cycloaddition to yield the isoxazoline products. organic-chemistry.org

| Reactants | Copper Source | Additive | Nitroso Source | Product |

| Diazo compounds, Alkenes | Cu(OAc)2·H2O | DABCO | tert-Butyl nitrite | Isoxazolines |

tert-Butyl Nitrite-Mediated Domino Synthesis via C-H Functionalization/Cycloaddition Cascade

A notable advance in the synthesis of isoxazolines involves a domino reaction initiated by tert-butyl nitrite (TBN). This methodology facilitates the sequential construction of C-C, C-O, C=N, and C=O bonds starting from alkenes. nih.govresearchgate.net The process is effectively catalyzed by Sc(OTf)₃ in the presence of quinoline, conducted in 1,2-dichloroethane (DCE) at 80 °C. nih.gov

A key feature of this reaction is the unprecedented three consecutive C-H functionalizations involving two molecules of a styrene derivative. nih.gov In this radical-mediated pathway, one molecule of the aryl alkene is transformed into a 2-nitroketone intermediate. This intermediate then acts as a 1,3-dipolarophile, undergoing a cycloaddition reaction with a second, unreacted molecule of the aromatic terminal alkene to form the isoxazoline ring. nih.govacs.org This approach provides a direct route to isoxazolines from readily available starting materials. nih.gov

Furthermore, this strategy has been extended to the synthesis of isoxazoles by substituting the alkene with an alkyne under identical reaction conditions. nih.govacs.org The versatility of tert-butyl nitrite is also demonstrated in its role as a radical initiator and an N-O fragment donor in metal-free, additive-free approaches for creating polycyclic architectures that fuse isoxazoline or isoxazole rings with 6-, 7-, or 8-membered oxacyclic ketones. nih.govnih.gov

Recent developments have also shown that tert-butyl nitrite can be employed in [2+2+1] cycloaddition reactions with N-tosylhydrazones and alkenes to furnish isoxazolines. rsc.org This transformation proceeds through the in situ generation of a nitronate from the reaction between the N-tosylhydrazone and TBN, which is then followed by cycloaddition with the alkene and subsequent elimination of a tert-butyloxy group. rsc.org

The following table summarizes representative examples of this synthetic strategy.

Table 1: tert-Butyl Nitrite-Mediated Synthesis of Isoxazolines

| Entry | Alkene/Alkyne | Catalyst | Solvent | Temp (°C) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Styrene | Sc(OTf)₃ | DCE | 80 | 3,5-Diphenyl-4,5-dihydroisoxazole | 72 | nih.gov |

| 2 | 4-Methylstyrene | Sc(OTf)₃ | DCE | 80 | 3,5-Di(p-tolyl)-4,5-dihydroisoxazole | 68 | nih.gov |

| 3 | Phenylacetylene | Sc(OTf)₃ | DCE | 80 | 3,5-Diphenylisoxazole | 75 | acs.org |

| 4 | 1-Octyne | Sc(OTf)₃ | DCE | 80 | 3-Phenyl-5-hexylisoxazole | 65 | acs.org |

Organocatalytic Approaches to Isoxazolidine-2-Carboxylates

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of isoxazolidine derivatives, offering alternatives to metal-catalyzed transformations. These methods often utilize small organic molecules to catalyze reactions with high levels of stereocontrol.

Decarboxylative Protonation Processes (e.g., from Meldrum's Acid Derivatives)

An asymmetric organocatalytic decarboxylative protonation reaction provides a direct route to α-substituted isoxazolidin-5-ones from 5-substituted Meldrum's acid derivatives. rsc.org This process is initiated by an anionic formal (3+2) cycloaddition–fragmentation sequence. rsc.org The reaction is catalyzed by a quinidine-derived thiourea (B124793) catalyst, such as N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]thiourea. buchler-gmbh.com

In a typical procedure, a substituted Meldrum's acid reacts with tert-butyl hydroxy((phenylsulfonyl)methyl)carbamate. The sulfone-amide precursor not only generates the necessary intermediate in situ but also serves as a latent proton source for the decarboxylative protonation step. rsc.org This methodology has been successfully applied to synthesize compounds like tert-butyl (R)-4-benzyl-5-oxoisoxazolidine-2-carboxylate with good enantioselectivity. buchler-gmbh.com The use of Meldrum's acid derivatives is advantageous due to their high acidity and commercial availability. caltech.edumdpi.com

Table 2: Enantioselective Synthesis of Isoxazolidin-5-ones via Decarboxylative Protonation

| Entry | Meldrum's Acid Derivative | Catalyst | Product | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione | Quinidine-derived thiourea | tert-Butyl (R)-4-benzyl-5-oxoisoxazolidine-2-carboxylate | 85 | 92 | buchler-gmbh.com |

Asymmetric Phase-Transfer Catalysis in Isoxazolidin-5-one Chemistry

Asymmetric phase-transfer catalysis (PTC) has proven to be a robust strategy for the enantioselective functionalization of isoxazolidin-5-ones. rsc.orgnih.gov This technique is particularly useful for the synthesis of α-allylated β-amino acid derivatives by reacting isoxazolidin-5-ones with Morita-Baylis-Hillman (MBH) carbonates. rsc.org The reaction proceeds with high yields and excellent enantio- and diastereoselectivity. rsc.org

In addition, the enantioselective addition of isoxazolidin-5-ones to the β-carbon of allenoates has been achieved using a novel spirobiindane-based quaternary ammonium salt as the catalyst. nih.gov This protocol, operating under classical liquid-solid phase-transfer conditions, provides access to highly functionalized β²,²-amino acid derivatives. nih.gov Isoxazolidin-5-ones themselves can be synthesized from readily accessible Meldrum's acid derivatives, establishing them as versatile surrogates for β-amino acids. nih.gov

The success of these reactions relies on the synergistic interaction between the quaternary ammonium salt center of the catalyst and a hydrogen-bond donor group, which activates the substrate. nih.gov Cinchona alkaloid-derived quaternary ammonium salts are commonly employed as catalysts in these transformations. acs.org

Table 3: Asymmetric Phase-Transfer Catalysis with Isoxazolidin-5-ones

| Entry | Electrophile | Catalyst | Product | Yield (%) | ee (%) | dr | Ref |

|---|---|---|---|---|---|---|---|

| 1 | MBH Carbonate | Cinchona-derived PTC | α-Allylated β-amino acid derivative | 95 | 94 | >20:1 | rsc.org |

Pyrrolidine/Benzoic Acid Catalysis for 4-Substituted Isoxazolidines

A co-catalytic system of pyrrolidine and benzoic acid has been effectively used for the synthesis of 4-substituted isoxazolidin-5-ols. This reaction involves the conjugate addition of an N-protected hydroxylamine, such as N-Cbz-hydroxylamine, to α-substituted enals. nih.govresearchgate.net The resulting isoxazolidin-5-ols can then be oxidized to the corresponding 4-substituted isoxazolidin-5-ones in nearly quantitative yields. nih.gov

This organocatalytic aza-Michael addition/cyclization sequence proceeds under mild conditions and affords the products in very good yields. nih.gov The reaction has been demonstrated with various α-substituted enals, including methacrolein, 2-benzylpropenal, and 2-(n-hexyl)propenal. nih.gov The use of a simple and readily available catalyst system makes this a practical approach for the synthesis of these heterocyclic scaffolds. nih.govresearchgate.net

Table 4: Pyrrolidine/Benzoic Acid-Catalyzed Synthesis of 4-Substituted Isoxazolidines

| Entry | α-Substituted Enal | Product (after oxidation) | Yield (%) | Ref |

|---|---|---|---|---|

| 1 | Methacrolein | 4-Methylisoxazolidin-5-one | 85 | nih.gov |

| 2 | 2-Benzylpropenal | 4-Benzylisoxazolidin-5-one | 90 | nih.gov |

Chiral Diarylprolinol Trimethylsilyl Ether Catalysis for Enantioselective Synthesis

For the enantioselective synthesis of 4-substituted isoxazolidines, chiral diarylprolinol trimethylsilyl ethers have been established as highly effective organocatalysts. nih.govrsc.org These catalysts have been successfully applied in the aza-Michael/cyclization reactions of both β-substituted and α,β-disubstituted enals with hydroxylamines. nih.gov

This methodology allows for the synthesis of optically active 4-substituted isoxazolidinones with high enantioselectivities, in some cases reaching up to a 96:4 enantiomeric ratio. researchgate.net The bulky diarylprolinol silyl (B83357) ether creates a chiral environment that effectively controls the stereochemical outcome of the reaction. rsc.org This approach highlights the utility of diarylprolinol silyl ethers in asymmetric cycloadditions for constructing complex molecular architectures. rsc.org

Table 5: Enantioselective Synthesis using Chiral Diarylprolinol Trimethylsilyl Ether Catalysis

| Entry | Enal | Hydroxylamine | Product | Yield (%) | er | Ref |

|---|---|---|---|---|---|---|

| 1 | Cinnamaldehyde | N-Cbz-hydroxylamine | Chiral 3-phenylisoxazolidine | 88 | 95:5 | nih.gov |

| 2 | (E)-Hex-2-enal | N-Boc-hydroxylamine | Chiral 3-propylisoxazolidine | 85 | 92:8 | nih.gov |

Compound Name Table

| Compound Name |

|---|

| tert-Butyl isoxazolidine-2-carboxylate |

| tert-Butyl nitrite |

| Sc(OTf)₃ (Scandium(III) triflate) |

| Quinoline |

| 1,2-dichloroethane (DCE) |

| Styrene |

| Phenylacetylene |

| N-tosylhydrazone |

| Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) |

| N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]thiourea |

| tert-butyl hydroxy((phenylsulfonyl)methyl)carbamate |

| tert-Butyl (R)-4-benzyl-5-oxoisoxazolidine-2-carboxylate |

| Morita-Baylis-Hillman (MBH) carbonates |

| Allenoates |

| Pyrrolidine |

| Benzoic acid |

| N-Cbz-hydroxylamine (Benzyl hydroxycarbamate) |

| Methacrolein |

| 2-Benzylpropenal |

| 2-(n-hexyl)propenal |

| Chiral diarylprolinol trimethylsilyl ether |

| Cinnamaldehyde |

Stereochemical Control and Selectivity in Isoxazolidine 2 Carboxylate Synthesis

Achieving Chemo-, Regio-, and Diastereoselectivity in Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, offering the potential to control several aspects of selectivity simultaneously. nih.gov

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the context of isoxazolidine (B1194047) synthesis, when a dipolarophile contains multiple double bonds, the 1,3-dipole (nitrone) can react selectively with one of them. This selectivity is often governed by the electronic properties and steric accessibility of the different double bonds. For instance, electron-deficient alkenes are typically more reactive towards nitrones in normal electron demand cycloadditions. rsc.org

Regioselectivity: The reaction between an unsymmetrical nitrone and an unsymmetrical alkene can lead to two different regioisomers. The regiochemical outcome is primarily dictated by the electronic nature of the substituents on both the nitrone and the alkene, a phenomenon often explained by frontier molecular orbital (FMO) theory. These reactions are generally characterized by complete regioselectivity. rsc.org For example, the reaction of C-phenyl-N-methylnitrone with substituted alkenes consistently yields a single regioisomer. rsc.org The prediction of selectivity can be complicated by the potential reversibility of the cycloaddition reaction under certain conditions. mdpi.com

Diastereoselectivity: When the cycloaddition creates new stereocenters, multiple diastereomers can be formed. The relative stereochemistry is typically described as endo or exo, referring to the orientation of the substituents on the newly formed ring. This selectivity is highly dependent on the structure of the reactants and the reaction conditions. mdpi.com For example, in reactions involving prochiral N-alkyltrifluoromethylmethylene nitrones, the steric hindrance of the nitrone plays a strong role in determining the stereoselectivity, often favoring the trans relative configuration at the C3 and C4 positions of the isoxazolidine ring. rsc.org In some cases, the endo cycloadduct is the predominant product. nih.gov The use of Lewis acid catalysts can also influence and enhance diastereoselectivity. organic-chemistry.org

The following table summarizes the selectivity observed in representative 1,3-dipolar cycloaddition reactions for the synthesis of isoxazolidine derivatives.

| Nitrone | Dipolarophile | Conditions | Regioselectivity | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| C-phenyl-N-methylnitrone | Substituted Alkenes | Thermal | Complete | High (endo/exo varies) | rsc.org |

| N-alkyltrifluoromethylmethylene nitrones | Piperine | Non-catalyzed | Complete | Major: C3/C4 trans | rsc.org |

| C,N-diarylnitrones | 3,5-dimethylacryloylpyrazole | Ni(II) catalyst | 100% | Not specified | mdpi.com |

| Various Nitrones | Indenone | Thermal | Complete | Predominantly endo | nih.gov |

Strategies for Enantioselective Synthesis of tert-Butyl Isoxazolidine-2-Carboxylates

Achieving enantioselectivity in the synthesis of tert-butyl isoxazolidine-2-carboxylates is paramount for their application as chiral building blocks. This is predominantly accomplished by using chiral catalysts that create an asymmetric environment during the key 1,3-dipolar cycloaddition step.

Chiral Lewis acids and organocatalysts are extensively used to induce enantioselectivity in the formation of isoxazolidines.

Cu(II)-bisoxazoline Complexes: Chiral bis(oxazoline) (BOX) ligands, when complexed with a metal salt like copper(II) triflate (Cu(OTf)₂), form potent chiral Lewis acid catalysts. nih.gov These catalysts activate the alkene dipolarophile by coordination, lowering its LUMO energy and facilitating the cycloaddition. The C₂-symmetric nature of the BOX ligand creates a well-defined chiral pocket around the metal center, forcing the nitrone to approach the coordinated alkene from a specific face, thereby controlling the stereochemical outcome. nih.gov For example, the asymmetric cycloaddition of silyl (B83357) nitronates catalyzed by a Cu(II)-bisoxazoline complex can produce isoxazolidine cycloadducts in high yields (95%) and good enantiomeric excess (80% ee). beilstein-journals.org The specific bisoxazoline ligand used, such as those with bulky tert-butyl or isopropyl groups, can be optimized to maximize enantioselectivity. beilstein-journals.org

Thiourea-derived Catalysts: Chiral bifunctional thiourea (B124793) organocatalysts have emerged as a powerful tool for a variety of asymmetric transformations, including 1,3-dipolar cycloadditions. rsc.org These catalysts typically possess a thiourea moiety for hydrogen bonding and a basic group (like a tertiary amine). rsc.org They operate through a cooperative mechanism, where the thiourea group activates the electrophile (dipolarophile) via hydrogen bonding, while the basic site activates the nucleophile (the 1,3-dipole precursor). rsc.orglibretexts.org This dual activation brings the reactants together in a highly organized, chiral transition state, leading to excellent stereocontrol. rsc.org This strategy has been successfully applied to the synthesis of various heterocyclic scaffolds with high yields and enantioselectivities. rsc.orgrsc.org

The table below showcases the effectiveness of different chiral catalysts in asymmetric 1,3-dipolar cycloaddition reactions.

| Catalyst System | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cu(OTf)₂ / Isopropyl-bisoxazoline | Silyl nitronate + N-acryloyl-1,3-oxazolidin-2-one | Isoxazolidine | 95% | 80% | beilstein-journals.org |

| Bis-Ti(IV) oxide (S,S)-1 | N-tert-butyl nitrone + Acrolein | Endo-isoxazolidine | High | 97% | acs.orgorganic-chemistry.org |

| Thiourea derivative 11 | Hydrazones + Nitro-olefins | 4-Nitropyrazolidines | High | Excellent | rsc.org |

| Tertiary amine-thiourea 10 | Azlactones + Methyleneindolinones | Spiro[pyrrolidine-oxindole] | High | High | rsc.org |

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another during a chemical reaction. In catalyst-mediated 1,3-dipolar cycloadditions, the chiral catalyst is the source of this induction. nih.gov

The fundamental principle involves the formation of a diastereomeric transition state complex between the catalyst and the substrate(s). A chiral Lewis acid, for instance, coordinates to the dipolarophile (e.g., an α,β-unsaturated ester). This coordination not only activates the substrate towards cycloaddition but also, due to the chiral ligands on the metal, blocks one of the two faces of the alkene. nih.gov Consequently, the incoming 1,3-dipole (nitrone) is directed to the more accessible face. The difference in the activation energies between the two possible diastereomeric transition states (one leading to the R-enantiomer, the other to the S-enantiomer) determines the enantioselectivity of the reaction. A larger energy difference results in a higher enantiomeric excess (ee) of the product. The stereoselectivity is governed by the orientation at which the dipole and dipolarophile approach each other and the conformation of the ylide or nitrone in the transition state. frontiersin.org

The 1,3-dipolar cycloaddition reaction is particularly valuable because it can establish up to three new contiguous stereogenic centers in a single step (at positions C3, C4, and C5 of the isoxazolidine ring). researchgate.net Controlling the absolute and relative configuration of all these centers is a significant synthetic challenge that requires sophisticated strategies.

A powerful approach is the use of substrate control, where the chirality is embedded in one of the reactants, often derived from the chiral pool. For example, starting from L-serine, different synthetic routes can be chosen to construct the isoxazolidine ring with predictable stereochemical outcomes. acs.orgnih.gov The arrangement of protecting groups on the L-serine-derived substrates can direct the stereochemistry of subsequent transformations. For instance, substrates with a diprotected nitrogen might lead to syn adducts via Michael addition, while those with a monoprotected nitrogen give anti adducts. acs.orgnih.gov Critically, the cycloaddition route with either type of protected nitrogen can lead specifically to anti adducts. acs.orgnih.gov By carefully selecting the synthetic pathway (e.g., cycloaddition vs. Michael addition vs. nucleophilic addition) and the protecting group strategy, it is possible to prepare isoxazolidine analogues with either syn or anti configuration in an enantiomerically pure form. acs.orgnih.gov This stereodivergent approach provides access to a wide range of stereoisomers, which is crucial for applications in medicinal chemistry and total synthesis. acs.org

Reactivity and Chemical Transformations of Isoxazolidine 2 Carboxylates

Functionalization of the Isoxazolidine (B1194047) Ring System

Furthermore, the isoxazolidine ring can be constructed with substituents already in place through 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov By choosing appropriately substituted nitrones and alkenes, a wide array of functionalized isoxazolidines can be prepared, which can then undergo further transformations.

Ring Cleavage Reactions of Isoxazolidine-2-Carboxylates

A key aspect of isoxazolidine chemistry is the strategic cleavage of the N-O bond, which unmasks valuable functionalities, particularly 1,3-amino alcohols. This transformation significantly enhances the synthetic utility of isoxazolidines as chiral building blocks.

The reductive cleavage of the N-O bond in isoxazolidines can be accomplished using various reducing agents. Commonly employed methods include catalytic hydrogenation with reagents like Raney nickel. scirp.orgresearchgate.nethkbu.edu.hk While zinc powder in acidic media, such as acetic acid, is a classic method for the reduction of various functional groups, its application to isoxazolidines requires careful consideration of the substrate.

For instance, the reductive ring-opening of a spiro ketosyl isoxazolidine has been successfully achieved using zinc and acetic acid to yield a C-glycosyl amino acid. scirp.orgresearchgate.net This demonstrates the feasibility of using zinc in an acidic medium for the N-O bond cleavage in certain isoxazolidine systems. However, the success of this method can be substrate-dependent. In some cases, such as with certain heterobicycloalkene-fused 2-isoxazolines, treatment with zinc and acetic acid has been reported to be ineffective. nih.gov

Table 1: Examples of Reductive N-O Bond Cleavage in Isoxazolidine Derivatives

| Isoxazolidine Derivative | Reducing Agent | Product Type | Reference |

| Bicyclic isoxazolidines | Raney Nickel/H₂ | 1,3-Amino alcohol | scirp.orghkbu.edu.hk |

| Spiro ketosyl isoxazolidines | Zinc/Acetic Acid | C-glycosyl amino acid | scirp.orgresearchgate.net |

| General Isoxazolidines | Low-valent titanium reagent | 1,3-Amino alcohol derivative | researchgate.net |

One of the most significant applications of isoxazolidines in organic synthesis is their conversion into 1,3-amino alcohols. organic-chemistry.org These motifs are prevalent in a wide range of natural products and pharmaceutically active compounds. The reductive cleavage of the N-O bond in isoxazolidines directly furnishes the 1,3-amino alcohol core. scirp.orgresearchgate.nethkbu.edu.hk

The stereochemistry of the substituents on the isoxazolidine ring, which can be controlled during the initial 1,3-dipolar cycloaddition, is directly translated to the resulting 1,3-amino alcohol. This makes the cycloaddition-reductive cleavage sequence a powerful strategy for the asymmetric synthesis of these valuable building blocks. Various reducing agents, including catalytic hydrogenation over Raney nickel, have been effectively used for this transformation, providing the corresponding 1,3-amino alcohols in high yields. scirp.orghkbu.edu.hk

Transformations to Other Heterocyclic Frameworks (e.g., pyrazolidinones)

The transformation of the isoxazolidine framework into other heterocyclic systems expands its synthetic utility. While the rearrangement of isoxazolidines to pyrazolidinones is not a commonly reported transformation, the synthesis of pyrazolidines can be achieved through other routes, such as the palladium-catalyzed carboamination of alkenes. organic-chemistry.org The structural relationship between isoxazolidines and pyrazolidines suggests that, under specific conditions, a rearrangement involving N-O bond cleavage followed by recyclization could potentially occur, though this remains an area for further investigation.

Chemical Modifications at the tert-Butyl Carboxylate Moiety

The tert-butoxycarbonyl (Boc) group at the nitrogen of tert-Butyl isoxazolidine-2-carboxylate is a versatile protecting group that can be removed or modified under various conditions. The tert-butyl ester functionality can also be a point of chemical modification.

The N-Boc group is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions. rsc.orgmdpi.com Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in dioxane are commonly used for this deprotection. reddit.com Milder, solvent-free methods using p-toluenesulfonic acid in a ball mill have also been developed. scirp.org The selective removal of the N-Boc group in the presence of other acid-sensitive functionalities, such as a tert-butyl ester, can be challenging but has been achieved using specific reagent systems like cerium(III) chloride and sodium iodide. acs.org

The tert-butyl ester itself can be hydrolyzed to the corresponding carboxylic acid under acidic conditions. researchgate.net Alternatively, it can be converted to other esters through transesterification. The steric hindrance of the tert-butyl group makes it stable to basic hydrolysis, allowing for the selective cleavage of other ester groups in the molecule. reddit.com

Table 2: Common Reagents for N-Boc Deprotection

| Reagent | Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane, Room Temperature | reddit.com |

| Hydrochloric Acid (HCl) | Dioxane or other organic solvents | nih.gov |

| p-Toluenesulfonic Acid | Solvent-free, Ball milling | scirp.org |

| Oxalyl Chloride | Methanol, Room Temperature | rsc.orgnih.gov |

| Cerium(III) chloride/NaI | Acetonitrile, Reflux (for selective cleavage) | acs.org |

Advanced Applications in Complex Organic Synthesis

Utilization of Isoxazolidine-2-Carboxylates as Versatile Synthons for Advanced Intermediates

The isoxazolidine (B1194047) ring, particularly when N-protected, is fundamentally a masked 1,3-amino alcohol. This latent functionality allows it to serve as a versatile synthon for a variety of advanced intermediates. The tert-butoxycarbonyl (Boc) group provides robust protection during various synthetic transformations while allowing for mild deprotection when needed. The primary utility of the isoxazolidine core lies in the strategic cleavage of the labile N-O bond, which unmasks the 1,3-amino alcohol moiety. mdpi.com

This transformation is typically achieved through reductive methods, such as catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) or with reducing agents like zinc in acetic acid. The resulting N-Boc-1,3-amino alcohol is a highly valuable intermediate, as this structural motif is prevalent in a wide array of biologically active molecules and natural products. mdpi.comnih.gov

The versatility of tert-butyl isoxazolidine-2-carboxylate as a synthon is further enhanced by the possibility of functionalizing the carbon backbone (C3, C4, and C5 positions) prior to the N-O bond cleavage. This allows for the introduction of various substituents, which, after ring opening, translate into stereochemically defined functional groups on the resulting amino alcohol chain. This strategy provides a powerful method for accessing complex and densely functionalized acyclic molecules from a cyclic precursor. For instance, isoxazolidine intermediates have been key in the synthesis of fragments for complex molecules like zetekitoxin AB, where the heterocyclic core serves as a traceless stereochemical template. nih.gov

| Transformation of N-Boc Isoxazolidine | Reagents | Resulting Intermediate | Ref |

| Reductive N-O Bond Cleavage | H₂, Pd/C | N-Boc-1,3-amino alcohol | mdpi.com |

| Reductive N-O Bond Cleavage | Zn, AcOH | N-Boc-1,3-amino alcohol | mdpi.com |

| Derivatization and Ring Opening | Various | Substituted acyclic synthons | nih.gov |

Precursors in the Stereoselective Synthesis of Chiral Building Blocks (e.g., syn-1,3-diol analogs)

Chiral isoxazolidines are powerful precursors for the stereoselective synthesis of other important chiral building blocks. The inherent stereochemistry of a pre-formed, enantiopure this compound can be effectively transferred to new products. Following the reductive cleavage of the N-O bond, the resulting N-Boc protected 1,3-amino alcohols are direct structural analogs of syn-1,3-diols, where one hydroxyl group is replaced by a protected amine. These amino alcohols are critical building blocks in medicinal chemistry and natural product synthesis. nih.govsigmaaldrich.comsigmaaldrich.com

The synthesis of these chiral isoxazolidines often relies on asymmetric 1,3-dipolar cycloaddition reactions between nitrones and alkenes. The stereochemical outcome of this reaction can be controlled with high fidelity using chiral catalysts or auxiliaries, leading to isoxazolidines with defined relative and absolute stereochemistry.

Once the chiral N-Boc isoxazolidine is obtained, its conversion to other building blocks showcases its utility. For example, the 1,3-amino alcohol obtained after ring cleavage can undergo further transformations. The hydroxyl group can be manipulated, or the amine can be deprotected and involved in peptide couplings or other C-N bond-forming reactions. This strategy provides a reliable pathway to complex chiral molecules that might otherwise be difficult to access. The synthesis of syn-1,2-amino alcohols via diastereoselective C-H amination to form vinyl oxazolidinones highlights a related strategy where a heterocycle is used to establish stereochemistry, underscoring the power of this general approach. nih.gov

Construction of Complex Polycyclic and Fused Heterocyclic Structures

The isoxazolidine ring is not only a precursor to acyclic systems but also a key structural element in the construction of complex polycyclic and fused heterocyclic architectures. nih.gov The 1,3-dipolar cycloaddition reaction is a powerful tool for embedding the five-membered isoxazolidine ring within a more complex framework in a single, often highly stereoselective, step. nih.gov

Research has demonstrated the synthesis of novel fused frameworks containing both isoxazolidine and isoquinolinone rings. In these syntheses, a 1,3-dipolar cycloaddition reaction serves as the initial key step to construct the isoxazolidine core, which is already fused to another ring system. Subsequent reactions, such as a Schmidt reaction, are then used to build the final lactam system, resulting in a complex fused structure. nih.gov

Similarly, isoxazoline-fused benzo-oxacyclic ketones have been synthesized through intramolecular cycloaddition of alkenyl-substituted aryl methyl ketones. mdpi.comnih.gov In these metal-free approaches, a nitrile oxide is generated in situ and undergoes cycloaddition, forming a fused isoxazoline (B3343090) ring system. These methods highlight the utility of the isoxazolidine/isoxazoline moiety as an integral component in building molecular complexity, leading to tricyclic and tetracyclic fused heterocycles with significant biological potential. mdpi.comnih.gov

| Fused Heterocyclic System | Key Synthetic Step | Resulting Structure | Ref |

| Isoxazolidine/Isoquinolinone Hybrids | 1,3-Dipolar Cycloaddition / Schmidt Reaction | Fused polycyclic lactam | nih.gov |

| Isoxazoline-Fused Benzo-oxacyclic Ketones | Intramolecular Cycloaddition | Tetracyclic or tricyclic architectures | mdpi.comnih.gov |

Strategic Integration into Total Synthesis Methodologies

The unique reactivity and stereochemical stability of this compound and related structures make them valuable intermediates in the total synthesis of complex natural products. Their integration into a synthetic plan often simplifies the route and provides excellent control over stereochemistry.

A prominent example is the synthesis of a key fragment of zetekitoxin AB, a potent voltage-gated sodium channel blocker. The strategy employed an intramolecular nitrone-olefin 1,3-dipolar cycloaddition to establish the critical cis-fused isoxazolidine stereochemistry. nih.gov In this synthesis, the nitrogen was protected with a 2,2,2-trichloroethoxycarbonyl (Troc) group, which serves a similar function to the Boc group in providing stability and allowing for selective removal. The isoxazolidine served as a rigid scaffold to relay stereochemical information derived from a chiral starting material (α-D-glucopyranoside) into the final fragment. nih.gov

The use of isoxazolidines allows synthetic chemists to navigate complex stereochemical challenges by temporarily locking conformations within the cyclic structure. After subsequent transformations, the ring can be opened to reveal a highly functionalized acyclic chain with the desired stereochemistry intact. This "cyclic-to-acyclic" strategy is a powerful paradigm in total synthesis, and N-Boc isoxazolidines are ideal candidates for its application due to the predictable nature of their formation and cleavage, as well as the utility of the resulting N-Boc protected intermediates. The synthesis of various complex alkaloids, which often feature intricate nitrogen-containing stereocenters, represents a field where such building blocks can offer significant strategic advantages. acs.orgnih.gov

Analytical and Spectroscopic Characterization of Tert Butyl Isoxazolidine 2 Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional arrangement within the molecule. For tert-butyl isoxazolidine-2-carboxylates, a combination of ¹H, ¹³C, and, for specific analogs, ¹⁹F NMR experiments are routinely employed.

¹H NMR for Proton Resonance Analysis

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each signal provide a wealth of structural information.

In a typical ¹H NMR spectrum of a tert-butyl isoxazolidine-2-carboxylate derivative, the protons of the tert-butyl group (Boc) characteristically appear as a sharp singlet in the upfield region, generally around δ 1.3–1.5 ppm, integrating to nine protons. rsc.orgmdpi.com The protons on the isoxazolidine (B1194047) ring are more complex and their chemical shifts are highly dependent on the substitution pattern and stereochemistry. The methylene protons (CH₂) and methine protons (CH) of the isoxazolidine core typically resonate between δ 2.5 and 5.0 ppm. rsc.orgnih.gov For instance, in tert-butyl 4-(naphthalen-2-ylmethyl)-5-oxoisoxazolidine-2-carboxylate, the ring protons appear as multiplets and doublets of doublets between δ 2.87 and 4.06 ppm. rsc.org The specific splitting patterns and coupling constants are crucial for determining the relative positions of substituents on the ring.

Table 1: Representative ¹H NMR Data for Substituted tert-Butyl Isoxazolidine-2-Carboxylates

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities |

|---|---|---|

| tert-butyl 4-(naphthalen-2-ylmethyl)-5-oxoisoxazolidine-2-carboxylate rsc.org | CDCl₃ | 1.41 (s, 9H, C(CH₃)₃), 2.87 (dd, 1H), 3.11-3.20 (m, 1H), 3.33 (dd, 1H), 3.66 (dd, 1H), 4.06 (dd, 1H), 7.22-7.81 (m, 7H, Naphthyl-H) |

| tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate mdpi.com | DMSO-d₆ | 1.3 (s, 9H, C(CH₃)₃), 1.4 (d, 2H), 1.95 (m, 2H), 2.95 (m, 1H), 3.45 (d, 1H), 3.75 (m, 2H), 6.65 (m, 1H, Furyl-H), 7.06 (s, 1H, Furyl-H), 7.84 (s, 1H, Furyl-H) |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment.

For tert-butyl isoxazolidine-2-carboxylates, the ¹³C NMR spectrum shows characteristic signals for the Boc protecting group and the isoxazolidine ring. The quaternary carbon of the tert-butyl group typically resonates around δ 80–85 ppm, while the three equivalent methyl carbons appear as a strong signal around δ 28 ppm. rsc.orgrsc.org The carbonyl carbon of the carboxylate group is found significantly downfield, usually in the range of δ 150–160 ppm. rsc.orgrsc.org The carbons of the isoxazolidine ring itself appear at chemical shifts that are sensitive to their hybridization and attached substituents, generally between δ 30 and δ 80 ppm. rsc.orgnih.gov For example, in a trifluoromethyl-substituted analog, the carbon attached to the CF₃ group appears as a quartet due to coupling with the fluorine atoms. rsc.org

Table 2: Representative ¹³C NMR Data for Substituted tert-Butyl Isoxazolidine-2-Carboxylates

| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| tert-butyl 4-(naphthalen-2-ylmethyl)-5-oxoisoxazolidine-2-carboxylate rsc.org | CDCl₃ | 28.1 (3C, C(CH₃)₃), 34.7, 42.3, 53.0, 84.3 (C(CH₃)₃), 126.1-134.5 (Naphthyl-C), 156.0 (C=O, Boc), 174.3 (C=O, ring) |

| tert-butyl 4-(trifluoromethyl)cyclohexylcarbamate rsc.org | CDCl₃ | 22.9, 28.3 (3C, C(CH₃)₃), 31.1 (q, J = 29.1 Hz), 39.4, 79.5 (C(CH₃)₃), 127.0 (q, J = 274.6 Hz, CF₃), 155.9 (C=O, Boc) |

¹⁹F NMR for Fluorine-Containing Analogs

For derivatives of this compound that contain fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique. nih.gov The large chemical shift range of ¹⁹F NMR allows for the clear resolution of signals from different fluorine environments within the molecule. nih.goved.ac.uk

The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it a powerful probe for studying molecular interactions and conformations. ed.ac.ukresearchgate.net For instance, in a trifluoromethyl (CF₃)-substituted isoxazolidine analog, the ¹⁹F NMR spectrum would typically show a singlet or a multiplet (if coupled to nearby protons) corresponding to the three equivalent fluorine atoms. rsc.org For example, the ¹⁹F NMR spectrum of a derivative containing a trifluoromethyl group on a cyclohexyl ring attached to the isoxazolidine framework showed a triplet at δ -66.2 ppm with a coupling constant of 11.0 Hz, indicating coupling to two adjacent protons. rsc.org This technique is particularly valuable for confirming the successful incorporation of fluorine into the target molecule and for studying its local environment. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. nih.gov

For this compound derivatives, HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, typically the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. rsc.orgnih.gov For example, the calculated mass for the [M+H]⁺ ion of C₁₄H₁₄NO₃ was 244.0968, and the found mass was 244.0966, confirming the elemental composition. mdpi.com This level of precision is crucial for definitively identifying newly synthesized compounds.

Table 3: Representative HRMS Data for Substituted Isoxazolidine Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Ethyl 7-methyl-9-oxo-3,3a-dihydro-9H-chromeno[3,2-c]isoxazole-3-carboxylate | [M+H]⁺ | 276.0867 | 276.0867 | nih.gov |

| tert-butyl 4-(naphthalen-2-ylmethyl)-5-oxoisoxazolidine-2-carboxylate | [M+Na]⁺ | 350.1363 | 350.1354 | rsc.org |

| 2,2a,3,4,5,5a-Hexahydro-11H-2,6-dioxa-1-azadibenzo[cd,g]azulen-11-one | [M+H]⁺ | 244.0968 | 244.0966 | mdpi.com |

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is widely used to assess the purity of a sample and to confirm the identity of the components. nih.govmdpi.com

In the analysis of tert-butyl isoxazolidine-2-carboxylates, an LC system separates the target compound from any starting materials, byproducts, or impurities. The eluent from the LC column is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component. researchgate.net This allows for the confirmation of the molecular weight of the main peak, verifying its identity. mdpi.com For instance, the mass spectrum might show the molecular ion or a characteristic fragment, such as the loss of the Boc group ([M-Boc]⁺), which is a common fragmentation pathway for these compounds. mdpi.com This combined approach is essential for quality control and reaction monitoring in the synthesis of these compounds.

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, purification, and analytical assessment of isoxazolidine compounds.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized tert-butyl isoxazolidine-2-carboxylates. For chiral derivatives, HPLC with chiral stationary phases (CSPs) is indispensable for determining the enantiomeric ratio (er) or enantiomeric excess (ee).

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including heterocyclic structures similar to isoxazolidines. semmelweis.hueijppr.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions like hydrogen bonding, π-π stacking, and steric effects. eijppr.com

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol, is critical for achieving optimal resolution. rsc.org Method development often involves screening different CSPs and varying the mobile phase composition and flow rate to maximize the separation factor (α) and resolution (Rs) between enantiomers. semmelweis.hunih.gov For instance, amylose-based columns using acetonitrile as the mobile phase have shown high enantioselectivity for related oxazolidinone analogues. semmelweis.hu

Table 1: Example HPLC Conditions for Chiral Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiralcel® OD-H, Chiralpak® IC | Enantiomeric Separation |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | Elution and Resolution |

| Flow Rate | 1.0 mL/min | Analysis Time and Efficiency |

| Detection | UV at 210-254 nm | Quantitation of Enantiomers |

| Temperature | 25 °C | Reproducibility |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the tert-butoxycarbonyl (Boc) protecting group can sometimes be thermally labile, GC-MS can still be employed for the analysis of this compound derivatives.

During GC-MS analysis, the sample is vaporized in a heated injection port and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which aids in structural elucidation.

However, a key consideration is the potential for thermal degradation of the N-Boc group in the hot GC inlet, which can lead to the formation of the deprotected amine and other byproducts. nih.gov This pyrolysis can complicate analysis, and therefore, method parameters such as the inlet temperature must be carefully optimized. nih.gov Despite this, GC-MS is valuable for monitoring reaction completion and identifying volatile impurities. In some cases, it can confirm the removal of the Boc group in deprotection reactions. mdpi.com

Column chromatography, particularly using silica gel, is the most common method for the purification of this compound derivatives on a laboratory scale. amazonaws.comamazonaws.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

The process involves loading a concentrated solution of the crude product onto the top of a column packed with silica gel. youtube.com A solvent system, typically a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether), is then passed through the column. amazonaws.comamazonaws.com Compounds with weaker interactions with the polar silica gel travel down the column more quickly, while more polar compounds are retained longer, allowing for their separation. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate compounds with a wide range of polarities. The progress of the separation is monitored by Thin Layer Chromatography (TLC). amazonaws.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its key structural features.

The most prominent peak is the strong carbonyl (C=O) stretching vibration of the carbamate group, which typically appears in the range of 1750-1680 cm⁻¹. vscht.czpressbooks.pub This band is a definitive indicator of the presence of the Boc protecting group. Other significant absorptions include the C-H stretching vibrations of the alkyl groups (both the tert-butyl and the isoxazolidine ring) which are observed just below 3000 cm⁻¹. libretexts.org The C-O stretching vibrations of the carbamate and the isoxazolidine ring typically appear in the fingerprint region between 1300 and 1000 cm⁻¹. utdallas.edu The presence of these key bands confirms the successful incorporation of the Boc group and the integrity of the isoxazolidine ring structure.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbamate | C=O Stretch | ~1700 | Strong |

| Alkyl Groups | C-H Stretch | ~2980-2850 | Medium to Strong |

| Carbamate | C-N Stretch | ~1400-1350 | Medium |

Note: The exact positions of the peaks can vary depending on the specific substitution pattern of the isoxazolidine ring and the physical state of the sample.

X-ray Crystallography for Definitive Absolute Stereochemistry and Structure Elucidation

While other spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure and determining the absolute stereochemistry of chiral molecules. researchgate.netnih.gov

In the context of chiral isoxazolidines, X-ray crystallography is particularly crucial. When the synthesis starts from an enantiomerically pure precursor, X-ray analysis can confirm that the stereochemistry is retained throughout the reaction sequence. researchgate.net The analysis can definitively establish the relative and absolute configuration of all stereocenters within the molecule, which is essential information for applications in stereoselective synthesis and medicinal chemistry. For example, the crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related bicyclic system, confirmed the absolute configuration derived from its chiral starting material. researchgate.net

Q & A

Q. What are the critical considerations for optimizing the synthesis of tert-butyl isoxazolidine-2-carboxylate derivatives?

Methodological Answer:

- Activation of Carboxylic Acids : Use coupling agents like isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) to form mixed anhydrides, ensuring efficient nucleophilic substitution .

- Purification : Employ flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) to isolate products with >95% purity. Monitor reaction progress via LC-MS to confirm intermediate consumption .

- Yield Optimization : Control stoichiometry (e.g., 1.1 equivalents of isobutyl chloroformate relative to carboxylic acid) and reaction time (2 hours for anhydride formation, overnight for amide coupling) to minimize side products .

Q. How can researchers characterize the structural integrity of this compound derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm stereochemistry and detect impurities. For example, tert-butyl groups typically show singlets at ~1.4 ppm in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas using HRMS with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) modes .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) near 1700 cm and isoxazolidine ring vibrations .

Q. What purification strategies are effective for isolating this compound intermediates?

Methodological Answer:

- Solvent Extraction : Partition crude mixtures between dichloromethane (DCM) and aqueous phases (0.1 M HCl, saturated NaHCO) to remove unreacted amines or acids .

- Chromatography : Use silica gel columns with gradient elution (e.g., hexane to ethyl acetate) for polar intermediates. Monitor fractions via TLC or LC-MS .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the conformational analysis of tert-butyl-substituted heterocycles?

Methodological Answer:

- DFT Calculations : Model axial vs. equatorial tert-butyl conformers using density functional theory (DFT) with solvent corrections (e.g., explicit solvent molecules in PCM models) to match experimental NMR data .

- Low-Temperature NMR : Perform dynamic NMR studies at −80°C to "freeze" chair-to-chair interconversions in six-membered rings, revealing axial/equatorial preferences .

Q. What experimental design principles apply to optimizing catalytic reactions involving this compound intermediates?

Methodological Answer:

- Factorial Design : Use statistical tools (e.g., response surface methodology) to evaluate variables like catalyst loading (e.g., Mo(CO)), temperature, and solvent polarity in epoxidation reactions .

- Kinetic Isotopic Labeling (KIE) : Probe rate-determining steps by substituting with in tert-butyl groups to assess steric effects .

Q. How can researchers assess the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Screen derivatives against targets like BACE-1 (β-secretase) using AutoDock Vina to predict binding affinities. Prioritize compounds with hydrogen-bonding interactions at catalytic sites .

- In Vitro Assays : Test neuroprotective effects in astrocytes exposed to Aβ peptides, measuring TNF-α reduction via ELISA. Compare results to reference standards (e.g., galantamine) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in tert-butyl group reactivity across different synthetic pathways?

Methodological Answer:

- Comparative Kinetic Studies : Track reaction rates under varying conditions (e.g., polar aprotic vs. nonpolar solvents) to identify steric or electronic influences on tert-butyl participation .

- Cross-Validation : Replicate conflicting syntheses (e.g., tert-butyl carbamate formation via mixed anhydrides vs. active esters) and analyze by NMR to detect hidden intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.